molecular formula C25H21N5O3 B12057164 benzyl N-[(2S)-1-(benzotriazol-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate CAS No. 850232-59-6

benzyl N-[(2S)-1-(benzotriazol-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate

Cat. No.: B12057164
CAS No.: 850232-59-6
M. Wt: 439.5 g/mol
InChI Key: OFKXDFXFJAJJHZ-QFIPXVFZSA-N
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Description

Benzyl N-[(2S)-1-(benzotriazol-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate is a complex organic compound that features a benzyl group, a benzotriazole moiety, and an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(2S)-1-(benzotriazol-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate typically involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out under relatively mild conditions using dimethyl formamide as the solvent

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(2S)-1-(benzotriazol-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions.

    Reduction: The benzotriazole moiety can be reduced to form different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives, while reduction of the benzotriazole moiety can yield benzotriazoline derivatives.

Scientific Research Applications

Benzyl N-[(2S)-1-(benzotriazol-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl N-[(2S)-1-(benzotriazol-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, while the indole ring can interact with various biological pathways . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-[(2S)-1-(benzotriazol-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate is unique due to the presence of both the indole and benzotriazole moieties, which provide a combination of biological activities and chemical reactivity not commonly found in other compounds. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

850232-59-6

Molecular Formula

C25H21N5O3

Molecular Weight

439.5 g/mol

IUPAC Name

benzyl N-[(2S)-1-(benzotriazol-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C25H21N5O3/c31-24(30-23-13-7-6-12-21(23)28-29-30)22(14-18-15-26-20-11-5-4-10-19(18)20)27-25(32)33-16-17-8-2-1-3-9-17/h1-13,15,22,26H,14,16H2,(H,27,32)/t22-/m0/s1

InChI Key

OFKXDFXFJAJJHZ-QFIPXVFZSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N4C5=CC=CC=C5N=N4

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N4C5=CC=CC=C5N=N4

Origin of Product

United States

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